molecular formula C11H11N3O3S3 B7530229 N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide

N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide

Cat. No. B7530229
M. Wt: 329.4 g/mol
InChI Key: RDRZCPPECGCKDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide, also known as STS, is a chemical compound that has been extensively studied for its potential therapeutic applications. STS is a sulfonamide derivative that exhibits a broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes such as carbonic anhydrase and metalloproteinases. N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has also been shown to inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6.
Biochemical and Physiological Effects:
N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been shown to exhibit a broad range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and prevent bacterial infections. N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has also been shown to reduce the production of reactive oxygen species and prevent oxidative stress.

Advantages and Limitations for Lab Experiments

N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile. However, its solubility in water is limited, which can make it difficult to use in certain experiments. N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide also has a short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide research. One area of interest is the development of N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide as a potential anti-cancer agent. N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further research is needed to determine its potential as a cancer therapy. Another area of interest is the development of N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide as a potential anti-inflammatory agent. N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been shown to reduce the production of inflammatory cytokines and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to determine the optimal dosing and administration of N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide for therapeutic applications.

Synthesis Methods

N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide can be synthesized by reacting 2-mercaptothiazole with 3-aminobenzenesulfonamide and acetic anhydride. The reaction is carried out in the presence of a catalyst such as pyridine or triethylamine. The resulting product is purified by recrystallization from a suitable solvent.

Scientific Research Applications

N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and prevent bacterial infections.

properties

IUPAC Name

N-(3-sulfamoylphenyl)-2-(1,3-thiazol-2-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S3/c12-20(16,17)9-3-1-2-8(6-9)14-10(15)7-19-11-13-4-5-18-11/h1-6H,7H2,(H,14,15)(H2,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRZCPPECGCKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)CSC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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